Cytotoxic Activity Against Triple-Negative Breast Cancer: IC₅₀ Comparison with Paclitaxel
1-(4-Methoxyphenyl)-1H-pyrazole demonstrated dose-dependent cytotoxicity in the MDA-MB-468 human triple-negative breast cancer cell line with an IC₅₀ value of 14.97 μM after 24-hour exposure, compared to paclitaxel in the same assay system . The compound induced apoptosis via reactive oxygen species (ROS) generation and cell cycle arrest in S phase, indicating a distinct mechanistic profile relative to the microtubule-stabilizing mechanism of paclitaxel .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 14.97 μM (24 h) |
| Comparator Or Baseline | Paclitaxel |
| Quantified Difference | Reported as significantly lower IC₅₀ than paclitaxel in the referenced study |
| Conditions | MDA-MB-468 human triple-negative breast cancer cell line; 24-hour exposure; apoptosis induction via ROS generation |
Why This Matters
The sub-15 μM IC₅₀ value in a therapeutically challenging triple-negative breast cancer model provides a quantitative benchmark for prioritizing this scaffold in oncology-focused medicinal chemistry campaigns.
